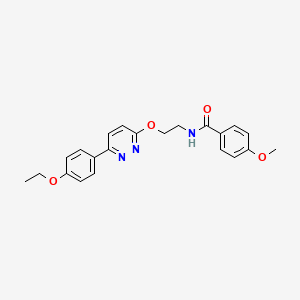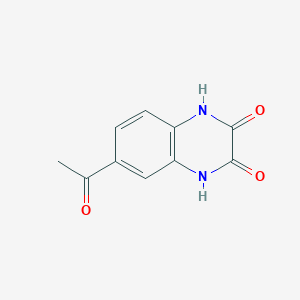
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoxaline core with acetyl and dione functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the quinoxaline ring, followed by purification to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
化学反応の分析
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones with additional functional groups, while reduction can produce tetrahydroquinoxaline derivatives with hydroxyl groups .
科学的研究の応用
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives, including this compound, have shown antimicrobial and antiproliferative activities.
Medicine: The compound is investigated for its potential as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which could be useful in treating type 2 diabetes mellitus.
作用機序
The mechanism of action of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the degradation of incretin hormones . This leads to increased insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels . The molecular pathways involved include the incretin signaling pathway, which plays a crucial role in glucose homeostasis .
類似化合物との比較
6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the acetyl and dione groups, making it less reactive in certain chemical reactions.
6-Chloro-1,2,3,4-tetrahydroquinoxaline-2,3-dione:
1,4-Dihydro-2,3-quinoxalinedione: This compound has similar dione groups but lacks the acetyl group, affecting its chemical properties and biological activities.
特性
IUPAC Name |
6-acetyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITSBOSATCAXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)
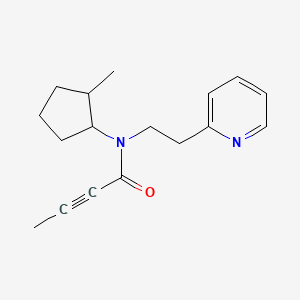
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2727785.png)
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)

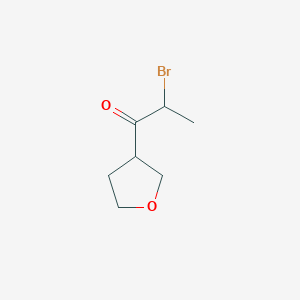
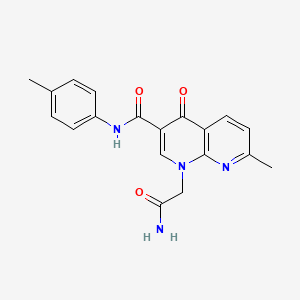

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)
